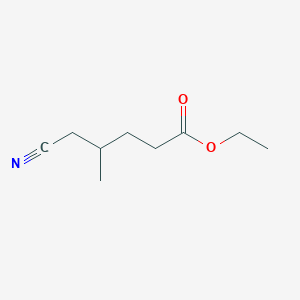
Ethyl 5-cyano-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyano-4-methylpentanoate is an organic compound with the molecular formula C9H15NO2 It is an ester derivative of pentanoic acid, characterized by the presence of a cyano group and a methyl group on the pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-cyano-4-methylpentanoate can be synthesized through the esterification of 5-cyano-4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-4-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-cyano-4-methylpentanoic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Hydrolysis: 5-cyano-4-methylpentanoic acid and ethanol.
Reduction: 5-amino-4-methylpentanoic acid.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 5-cyano-4-methylpentanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-4-methylpentanoate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the cyano group is converted to an amine group through the transfer of hydrogen atoms from the reducing agent.
Comparison with Similar Compounds
Ethyl 4-methylpentanoate: Similar structure but lacks the cyano group.
Methyl 5-cyano-4-methylpentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
5-cyano-4-methylpentanoic acid: The acid form of the compound without the ester group.
Uniqueness: this compound is unique due to the presence of both a cyano group and an ester group on the same molecule, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
52162-21-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 5-cyano-4-methylpentanoate |
InChI |
InChI=1S/C9H15NO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
MZEHKKRVARSMQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















